molecular formula C9H10BrN3 B11870536 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11870536
M. Wt: 240.10 g/mol
InChI Key: MKBAONBEPYDQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and methyl groups in its structure makes it a versatile scaffold for various chemical reactions and functionalizations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-dimethylimidazo[1,2-a]pyridine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Scientific Research Applications

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The bromine and methyl groups in its structure allow it to bind to active sites of enzymes or receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine at the 6-position and methyl groups at the 2 and 8 positions allows for selective functionalization and targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C9H10BrN3/c1-5-3-7(10)4-13-8(11)6(2)12-9(5)13/h3-4H,11H2,1-2H3

InChI Key

MKBAONBEPYDQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2N)C)Br

Origin of Product

United States

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